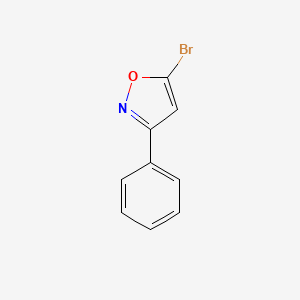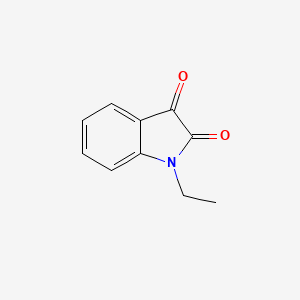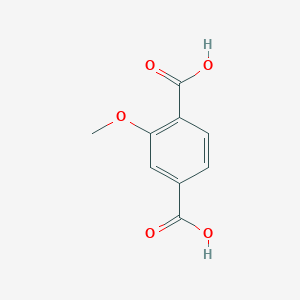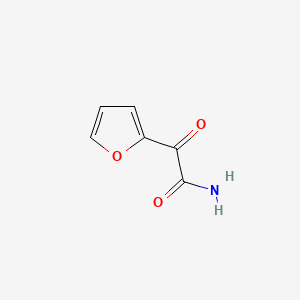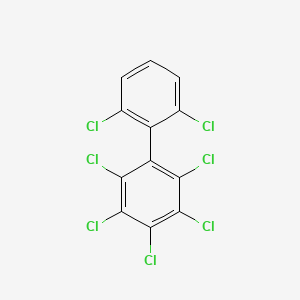
2,2',3,4,5,6,6'-Heptachlorobiphenyl
Descripción general
Descripción
2,2',3,4,5,6,6'-Heptachlorobiphenyl is a polychlorinated biphenyl (PCB) compound, part of a group of synthetic organic chemicals that contain 1 to 10 chlorine atoms attached to biphenyl. PCBs were widely used in various industrial applications due to their chemical stability and insulating properties but were banned in the 1970s due to their environmental persistence and toxic effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2',3,4,5,6,6'-Heptachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out in the presence of a catalyst, such as ferric chloride (FeCl₃), and at elevated temperatures to promote the substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods: Industrial production of PCBs, including this compound, involves large-scale chlorination reactors where biphenyl is exposed to chlorine gas in the presence of a catalyst. The process is carefully controlled to achieve the desired degree of chlorination.
Análisis De Reacciones Químicas
Types of Reactions: 2,2',3,4,5,6,6'-Heptachlorobiphenyl can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Chlorination reactions are typically carried out using chlorine gas (Cl₂) and a catalyst like ferric chloride (FeCl₃).
Major Products Formed:
Oxidation: Formation of biphenylquinones.
Reduction: Formation of partially or fully dechlorinated biphenyls.
Substitution: Formation of other chlorinated biphenyls with varying degrees of chlorination.
Aplicaciones Científicas De Investigación
2,2',3,4,5,6,6'-Heptachlorobiphenyl has been extensively studied in scientific research due to its persistence and potential health effects. Its applications include:
Chemistry: Used as a model compound in studying the environmental fate and transport of PCBs.
Biology: Investigated for its toxicological effects on various organisms, including bioaccumulation in wildlife.
Medicine: Studied for its potential carcinogenic and endocrine-disrupting properties.
Industry: Previously used in electrical equipment, heat transfer fluids, and other industrial applications before being phased out due to environmental concerns.
Mecanismo De Acción
The mechanism by which 2,2',3,4,5,6,6'-Heptachlorobiphenyl exerts its effects involves its interaction with cellular components and molecular pathways. It can bind to receptors such as the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways that can result in toxic effects, including oxidative stress, DNA damage, and disruption of endocrine functions.
Comparación Con Compuestos Similares
2,2',3,4,5,6,6'-Heptachlorobiphenyl is one of the 209 PCB congeners. Similar compounds include:
2,2',3,4,4',5,5'-Heptachlorobiphenyl
2,2',3,3',4,4',5,6'-Heptachlorobiphenyl
2,2',3,3',4,5,5',6-Heptachlorobiphenyl
These compounds differ in the positions and number of chlorine atoms on the biphenyl ring, which can influence their physical, chemical, and toxicological properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
1,2,3,4,5-pentachloro-6-(2,6-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl7/c13-4-2-1-3-5(14)6(4)7-8(15)10(17)12(19)11(18)9(7)16/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDPOTMRBQHPJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074237 | |
| Record name | 2,2',3,4,5,6,6'-Heptachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74472-49-4 | |
| Record name | 2,2',3,4,5,6,6'-Heptachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4,5,6,6'-Heptachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4,5,6,6'-HEPTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/029YHL77QF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


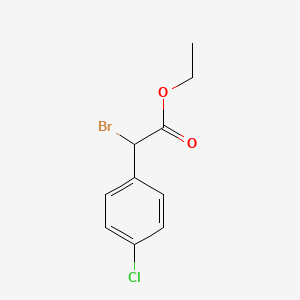
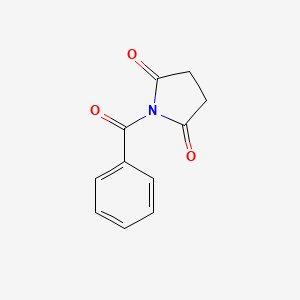
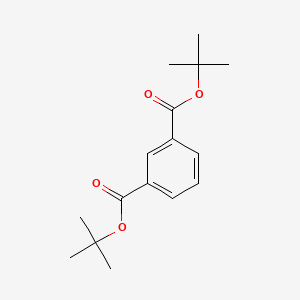


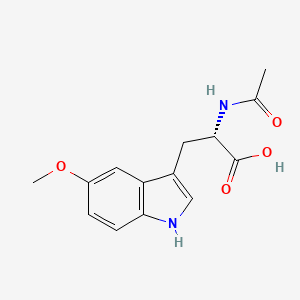
![6-[(3-Butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-3,5-dihydroxy-4,6-dimethyl-2-(2-methylbutanoyl)cyclohexa-2,4-dien-1-one](/img/structure/B1596294.png)
